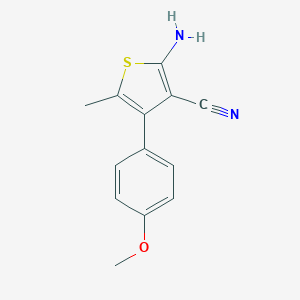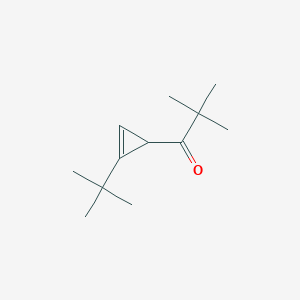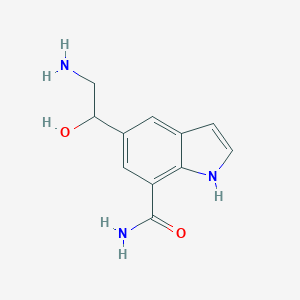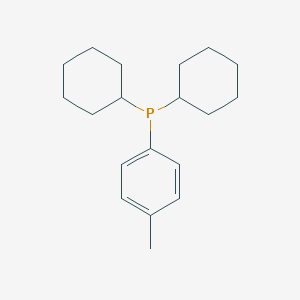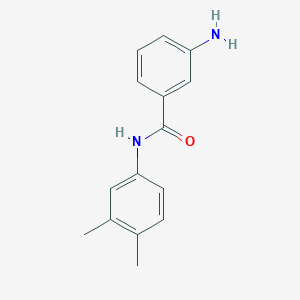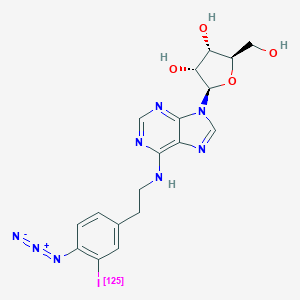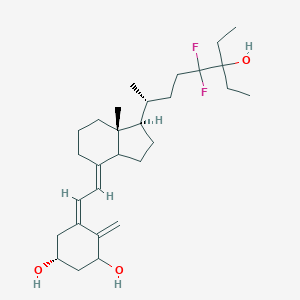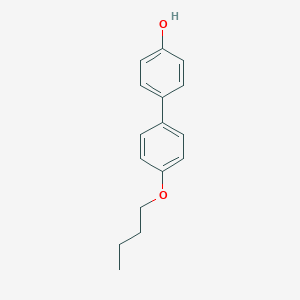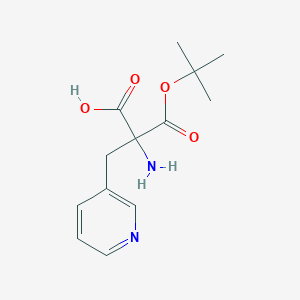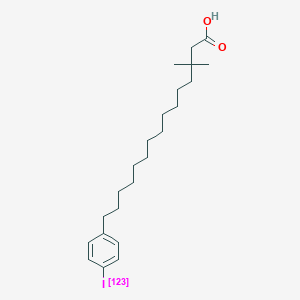
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid, also known as BMIPP, is a fatty acid analogue that has been used as a diagnostic tool for myocardial imaging. It is a radiolabeled compound that can be detected by positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. BMIPP has been shown to be a useful tool in the diagnosis of various cardiac diseases, including ischemic heart disease, cardiomyopathy, and heart failure.
Wirkmechanismus
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is taken up by the myocardial cells in a manner similar to that of fatty acids. It is then metabolized by the mitochondria to produce energy for the cells. However, unlike normal fatty acids, 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is not further metabolized and accumulates in the myocardial cells. This accumulation can be detected by imaging techniques such as PET or SPECT.
Biochemische Und Physiologische Effekte
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has been shown to have negligible effects on the biochemical and physiological processes in the body. It is rapidly cleared from the bloodstream and excreted in the urine. There have been no reported adverse effects associated with the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in diagnostic imaging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in diagnostic imaging include its high specificity for myocardial cells, its ability to detect early stages of myocardial ischemia, and its non-invasive nature. However, there are some limitations to its use. 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has a relatively short half-life, which means that imaging must be done shortly after administration. Additionally, 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is not suitable for use in patients with severe renal impairment, as it is excreted through the kidneys.
Zukünftige Richtungen
There are several future directions for the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in diagnostic imaging. One area of interest is the development of new radiolabeled fatty acid analogues that can be used for imaging other organs, such as the liver or brain. Another area of interest is the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT) scans. This could provide a more comprehensive picture of the patient's condition and improve diagnostic accuracy. Additionally, there is ongoing research into the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid for the detection of other diseases, such as cancer.
Synthesemethoden
The synthesis method of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid involves the reaction of 4-iodophenylboronic acid with 3,3-dimethylpentadecanoic acid in the presence of palladium catalysts. The reaction takes place under mild conditions and produces high yields of the desired product. The purity of the synthesized 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid can be confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has been extensively studied for its diagnostic potential in various cardiac diseases. It has been shown to be a reliable tool for the detection of myocardial ischemia, which is a condition that occurs when the blood flow to the heart is reduced. 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid can also be used to assess the extent of myocardial damage in patients with cardiomyopathy or heart failure. Additionally, 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has been used to evaluate the effectiveness of various treatments for these conditions.
Eigenschaften
CAS-Nummer |
104426-56-4 |
|---|---|
Produktname |
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid |
Molekularformel |
C23H37IO2 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
15-(4-(123I)iodanylphenyl)-3,3-dimethylpentadecanoic acid |
InChI |
InChI=1S/C23H37IO2/c1-23(2,19-22(25)26)18-12-10-8-6-4-3-5-7-9-11-13-20-14-16-21(24)17-15-20/h14-17H,3-13,18-19H2,1-2H3,(H,25,26)/i24-4 |
InChI-Schlüssel |
COJKCRQZSGYQAF-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O |
SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Kanonische SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Synonyme |
15-(4-iodophenyl)-3,3-dimethylpentadecanoic acid DMIPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
